REACTION_CXSMILES
|
[C:1]([O:6]CC)(=O)[C:2]([CH3:4])=O.[NH2:9][C:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[CH:12][N:11]=1>CO.CO.CO>[CH3:4][C:2]1[C:1](=[O:6])[NH:9][C:10]2[N:11]=[CH:12][CH:13]=[CH:14][C:15]=2[N:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.22 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1N
|
Name
|
methanol MeOH
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(NC1=O)N=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |